
2-Phenylethyl 2-methylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylethyl 2-methylbut-2-enoate, also known as phenethyl tiglate, is an ester compound with the molecular formula C13H16O2 and a molecular weight of 204.27 g/mol . It is characterized by its pleasant, warm, herbaceous, deep-rose-like odor and a sweet, winy taste . This compound is used in various applications, including fragrances and flavorings.
Méthodes De Préparation
2-Phenylethyl 2-methylbut-2-enoate can be synthesized through the esterification of phenethyl alcohol with tiglyl chloride in the presence of a base such as pyridine . The reaction typically involves the following steps:
Reactants: Phenethyl alcohol and tiglyl chloride.
Catalyst: Pyridine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-Phenylethyl 2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), primary amines (RNH2).
Applications De Recherche Scientifique
2-Phenylethyl 2-methylbut-2-enoate has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s pleasant odor makes it useful in studies related to olfactory receptors and scent perception.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use in drug delivery systems.
Industry: It is widely used in the fragrance and flavor industry due to its appealing scent and taste
Mécanisme D'action
The mechanism of action of 2-Phenylethyl 2-methylbut-2-enoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. The molecular targets include specific olfactory receptor proteins that bind to the compound and initiate a signal transduction pathway, resulting in the sensation of smell .
Comparaison Avec Des Composés Similaires
2-Phenylethyl 2-methylbut-2-enoate can be compared with other similar ester compounds, such as:
Phenethyl acetate: Similar in structure but with an acetate group instead of a tiglate group. It has a fruity, floral odor.
Phenethyl propionate: Contains a propionate group and has a sweet, balsamic odor.
Phenethyl butyrate: Features a butyrate group and has a fruity, pineapple-like odor.
The uniqueness of this compound lies in its specific ester group, which imparts a distinct herbaceous, rose-like scent that is not found in the other similar compounds .
Propriétés
IUPAC Name |
2-phenylethyl 2-methylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-11(2)13(14)15-10-9-12-7-5-4-6-8-12/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMWYGAYARXPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047685 |
Source


|
| Record name | 2-Phenylethyl 2-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1139947-37-7 |
Source


|
| Record name | 2-Phenylethyl 2-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14178914.png)

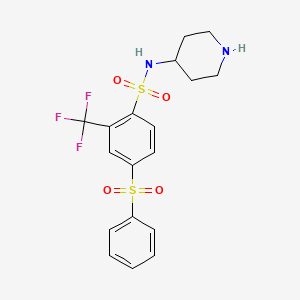
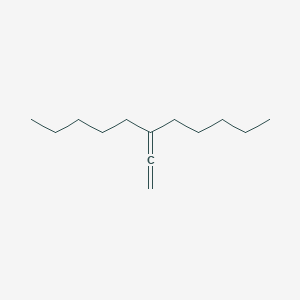
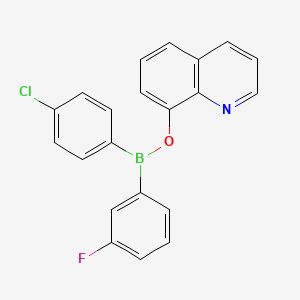
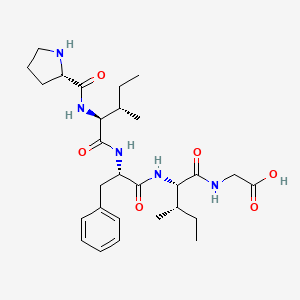

![1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14178956.png)

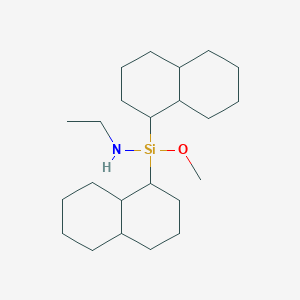
![N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14178983.png)
![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)
![2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14178995.png)
![7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14178998.png)
